molecular formula C14H18O B6241386 4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol, Mixture of diastereomers CAS No. 1824579-41-0

4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol, Mixture of diastereomers

カタログ番号 B6241386
CAS番号: 1824579-41-0
分子量: 202.3
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol, Mixture of diastereomers (4bOHP) is a naturally-occurring phenanthrene derivative. It is an organic compound that is derived from the oxidation of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) found in coal tar, petroleum, and other petroleum products. 4bOHP belongs to the family of polycyclic aromatic hydrocarbons (PAHs) and is commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. The mixture of diastereomers is composed of two stereoisomers of 4bOHP, which differ in their configuration at one or more chiral centers.

科学的研究の応用

4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol, Mixture of diastereomers has been studied extensively in the fields of chemistry and biology. In chemistry, it has been used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. In biology, 4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol, Mixture of diastereomers has been studied for its potential as an inhibitor of the enzyme cytochrome P450 (CYP450) in the liver, which is responsible for metabolizing drugs. In addition, 4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol, Mixture of diastereomers has been used in research to study the effects of PAHs on the environment, as well as their potential role in the development of cancer.

作用機序

4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol, Mixture of diastereomers is believed to interact with the enzyme cytochrome P450 (CYP450) in the liver, which is responsible for metabolizing drugs. It is believed that 4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol, Mixture of diastereomers binds to the active site of the enzyme, blocking its activity and resulting in decreased drug metabolism. This mechanism of action is believed to be the basis for its potential as an inhibitor of CYP450 in the liver.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol, Mixture of diastereomers have not been extensively studied. However, it is believed that 4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol, Mixture of diastereomers binds to the active site of the enzyme cytochrome P450 (CYP450) in the liver, resulting in decreased drug metabolism. This could potentially lead to increased levels of drugs in the bloodstream, which could have serious health implications.

実験室実験の利点と制限

The advantages of using 4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol, Mixture of diastereomers in lab experiments include its availability and low cost. 4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol, Mixture of diastereomers is a naturally-occurring compound and is readily available from commercial sources. In addition, the two diastereomers of 4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol, Mixture of diastereomers can be easily separated using chiral chromatography techniques.
The major limitation of using 4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol, Mixture of diastereomers in lab experiments is the lack of information about its biochemical and physiological effects. The potential for 4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol, Mixture of diastereomers to interact with the enzyme cytochrome P450 (CYP450) in the liver has been suggested, but further research is needed to understand the full range of effects of 4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol, Mixture of diastereomers on the body.

将来の方向性

The potential of 4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol, Mixture of diastereomers as an inhibitor of CYP450 in the liver is an area of ongoing research. Further research is needed to understand the full range of effects of 4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol, Mixture of diastereomers on the body, as well as its potential as an inhibitor of drug metabolism. Additionally, further research is needed to understand the environmental effects of PAHs, such as 4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol, Mixture of diastereomers, and their potential role in the development of cancer. In addition, research is needed to explore the potential of 4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol, Mixture of diastereomers as a therapeutic agent and its potential interactions with other drugs. Finally, further research is needed to understand the potential synergistic effects of 4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol, Mixture of diastereomers with other PAHs, as well as its potential as an additive in consumer products.

合成法

4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol, Mixture of diastereomers can be synthesized from phenanthrene in a two-step process. In the first step, phenanthrene is oxidized with hydrogen peroxide in the presence of a catalyst to form 4b,5,6,7,8,8a,9,10-octahydrophenanthrene (4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol, Mixture of diastereomers). In the second step, the 4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol, Mixture of diastereomers is then separated into its two diastereomers using a chiral chromatography technique. The two diastereomers have different configurations at one or more chiral centers, and the mixture of diastereomers is referred to as 4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol, Mixture of diastereomers.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for compound 4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol, Mixture of diastereomers involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Cyclohexanone", "Ethyl acetoacetate", "Benzaldehyde", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium sulfate", "Magnesium", "Bromoethane", "2-methyl-2-butene", "Sodium borohydride", "Chloroform", "Sodium hydroxide", "Sulfuric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Condensation of cyclohexanone and ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 2-cyclohexen-1-one-4-carboxylate", "Step 2: Condensation of ethyl 2-cyclohexen-1-one-4-carboxylate with benzaldehyde in the presence of sodium hydroxide to form 4-phenyl-3-buten-2-one", "Step 3: Reduction of 4-phenyl-3-buten-2-one with sodium borohydride in the presence of acetic acid to form 4-phenylbutan-2-ol", "Step 4: Conversion of 4-phenylbutan-2-ol to 4-phenylbutan-2-one by oxidation with chromic acid", "Step 5: Conversion of 4-phenylbutan-2-one to 4-phenylbut-3-en-2-one by elimination of water in the presence of magnesium", "Step 6: Alkylation of 4-phenylbut-3-en-2-one with bromoethane in the presence of potassium carbonate to form 4-phenylbut-3-en-2-yl ethyl ether", "Step 7: Reduction of 4-phenylbut-3-en-2-yl ethyl ether with sodium borohydride in the presence of acetic acid to form 4-phenylbut-3-en-2-ol", "Step 8: Conversion of 4-phenylbut-3-en-2-ol to 4-phenylbut-3-en-2-one by oxidation with chromic acid", "Step 9: Conversion of 4-phenylbut-3-en-2-one to 4-phenylbutan-3-one by reduction with sodium borohydride in the presence of acetic acid", "Step 10: Conversion of 4-phenylbutan-3-one to 4-phenylbutan-3-ol by reduction with sodium borohydride in the presence of acetic acid", "Step 11: Conversion of 4-phenylbutan-3-ol to 4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol, Mixture of diastereomers by cyclization in the presence of sulfuric acid, followed by treatment with sodium bicarbonate and extraction with chloroform", "Step 12: Purification of the product by washing with water, drying over sodium sulfate, and distillation under reduced pressure" ] }

CAS番号

1824579-41-0

製品名

4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol, Mixture of diastereomers

分子式

C14H18O

分子量

202.3

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。